![molecular formula C19H16N2S B2700393 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile CAS No. 380321-25-5](/img/structure/B2700393.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, also known as BITA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BITA is a member of the acrylonitrile family and is known for its unique chemical properties, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, have shown a wide range of pharmacological applications. They possess broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are potential antitumor agents, highlighting their importance in drug discovery for cancer treatment. The structural simplicity of benzothiazoles, coupled with their ability to serve as ligands to various biomolecules, makes them significant in the development of chemotherapeutic agents (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole analogs have been explored for their antioxidant and anti-inflammatory properties. Research focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. Compounds demonstrated significant activity against reactive species, with some showing distinct anti-inflammatory activity compared to standard references. This research underscores the potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut, D. G., et al., 2020).
Synthesis of Fused Heterocycles
4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including benzothiazole derivatives, have been utilized in the synthesis of a variety of heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. The powerful synthetic potential of these compounds underscores their importance in the development of complex derivatives with potential applications in medicinal chemistry (Petrov, M., & Androsov, D. A., 2013).
Structural Modifications for Chemotherapeutics
Recent advances in the structural modifications of benzothiazole scaffolds have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. This review discusses the promising biological profile, synthetic accessibility, and the development of benzothiazoles as potential chemotherapeutics, highlighting the importance of structural modifications in enhancing anticancer activity (Ahmed, K., et al., 2012).
Importance in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them an important moiety in medicinal chemistry. Their applications extend to antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory agents. The review of benzothiazole derivatives emphasizes their less toxic effects and enhanced activities, establishing benzothiazole scaffold as a significant component in the development of new therapeutic agents (Bhat, M., & Belagali, S. L., 2020).
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPQQCGFGIYLFE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.